Compound Description: Almorexant is a dual orexin receptor antagonist that promotes sleep in animals and humans without disrupting sleep architecture. It exhibits a non-competitive and long-lasting pseudo-irreversible mode of antagonism due to its slow dissociation rate from the orexin 2 receptor (OX2). []
Relevance: While not directly structurally similar to N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide, almorexant is mentioned alongside other orexin receptor antagonists in a paper discussing the mapping of binding pockets for these compounds. [] This suggests that N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide may also be an orexin receptor antagonist, or at least share some structural features that are relevant to orexin receptor binding.
Compound Description: SB-674042 is a selective OX1 antagonist used in research investigating the binding pockets of orexin receptors. [] It exhibits high affinity for the OX1 receptor and is used to differentiate binding site residues between OX1 and OX2. [, ]
Relevance: Similar to almorexant, SB-674042 is discussed in the context of mapping the binding pockets of orexin receptors, which implies a potential relationship to the target compound, N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide, in terms of potential activity and binding interactions. []
Compound Description: EMPA is a selective OX2 antagonist used in research exploring the binding pockets of orexin receptors. [] It exhibits high affinity for the OX2 receptor and is instrumental in differentiating key binding site residues between OX1 and OX2. [, ]
Relevance: EMPA is discussed in the same paper as almorexant and SB-674042, highlighting its role in understanding orexin receptor binding. [] This suggests a possible connection to N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide in terms of potential orexin receptor activity or structural similarities relevant to binding. []
Compound Description: VUF11211 is a high-affinity piperazinyl-piperidine CXCR3 antagonist with a rigid elongated structure containing two basic groups. It binds to CXCR3, extending from the minor pocket into the major pocket of the transmembrane domains. []
Compound Description: NBI-74330 is a high-affinity 8-azaquinazolinone CXCR3 antagonist that lacks basic groups. It binds to the transmembrane minor pocket of CXCR3. []
Relevance: Like VUF11211, NBI-74330 targets CXCR3 but shares a key structural feature with N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide: the presence of a pyridinylmethyl acetamide group (although with a different substitution pattern on the pyridine ring). This structural similarity suggests a possible connection to N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide in terms of potential activity at chemokine receptors. []
Compound Description: This compound is an active pharmaceutical ingredient that exhibits polymorphism, existing in three anhydrous polymorphs, a monohydrate, and a dihydrate. []
Relevance: While not directly structurally similar, Compound 1 is mentioned as a molecule containing a pyridinyl group and an acetamide group, both of which are present in the target compound N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide. This suggests a potential connection in terms of chemical classes or synthetic pathways. []
Compound Description: This series of compounds, denoted as 7a-h, represents novel tetrahydrothieno[3,2-c]pyridine hydrazide derivatives with varying substitutions. These compounds were synthesized and evaluated for their in-vitro antimicrobial activity. []
Relevance: This series of compounds shares a common structural feature with N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide in the presence of a thiazole ring and an acetamide group. While the overall structures are different, this shared motif suggests a possible relationship in terms of chemical class or potential biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.